molecular formula C9H6BrClN2O B1497117 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one CAS No. 573681-17-1

7-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Cat. No. B1497117
CAS RN: 573681-17-1
M. Wt: 273.51 g/mol
InChI Key: RNXMDEGFONRARD-UHFFFAOYSA-N
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Description

7-bromo-2-(chloromethyl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-ones are frequently encountered heterocycles with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .


Synthesis Analysis

A green, simple, and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .

Scientific Research Applications

Anticancer Applications

Quinazolinone derivatives have been explored for their potential as anticancer agents. For instance, studies on new quinazolinone EGFR inhibitors targeting specific cancer cell lines, such as MCF7 (breast) and A549 (lung), have shown promising results in terms of EGFR inhibitory activity and in vitro cytotoxicity (Heba Abdelrasheed Allam et al., 2020). Another research found that quinazolinone derivatives exhibit antitumor activity, including the induction of apoptosis in breast cancer cells, highlighting the therapeutic potential of natural quinazolinone derivatives isolated from marine sponges against human breast cancer (A. De et al., 2019).

Antiviral Applications

Quinazolinone compounds have also been identified with potent antiviral properties. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized using microwave-assisted techniques demonstrated antiviral activity against a variety of respiratory and biodefense viruses, including influenza and dengue, suggesting their potential use in antiviral therapy (P. Selvam et al., 2007).

Antimicrobial Applications

The synthesis of quinazolin-4(3H)-one derivatives has been linked to significant antimicrobial activities. For example, microwave synthesis and characterization of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives have shown promising antimicrobial properties (J. Raval et al., 2012). Additionally, other quinazolinone derivatives have been synthesized and tested for their antimicrobial activity against various pathogens, including gram-positive and gram-negative bacteria (N. Patel & J. Patel, 2010).

Synthesis of Pharmaceutical Intermediates

Quinazolinones serve as key intermediates in the synthesis of various pharmaceutical compounds. A novel synthesis approach for an effective anticoccidial drug, halofuginone, involved 7-bromo-6-chloro-4(3H)-quinazolinone as an important intermediate, demonstrating the role of quinazolinone derivatives in the development and synthesis of new drugs (Junren Zhang et al., 2017).

properties

IUPAC Name

7-bromo-2-(chloromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-5-1-2-6-7(3-5)12-8(4-11)13-9(6)14/h1-3H,4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXMDEGFONRARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621782
Record name 7-Bromo-2-(chloromethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-2-(chloromethyl)quinazolin-4(3H)-one

CAS RN

573681-17-1
Record name 7-Bromo-2-(chloromethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2-(chloromethyl)quinazolin-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Reflux a solution of 2-amino-4-bromobenzamide (27 g, 0.13 mol; see Joshi and Chaudhari, (1987) Indian J. Chem., Sect. B, 26B(6):602–4) in 2-chloro-1,1,1-trimethoxyethane (50 mL) for 30 minutes, during which time a large precipitate appears. Evaporate the mixture fully and triturate with ether to collect 28 g of 7-bromo-2-chloromethyl-3H-quinazolin-4-one as a white solid.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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